molecular formula C14H20FNO2 B7544323 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol

2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol

Cat. No. B7544323
M. Wt: 253.31 g/mol
InChI Key: IZPDCVGDHMEFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is a chemical compound that belongs to the class of morpholine derivatives. It is a potential therapeutic agent that has been extensively studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in various cellular processes. It has also been shown to interact with specific receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to have potential effects on the cardiovascular system and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol in lab experiments is its potential therapeutic effects, which make it a promising candidate for drug development. However, its mechanism of action is not fully understood, which can limit its use in certain types of experiments. Additionally, its synthesis method is complex and may not be easily reproducible in certain lab settings.

Future Directions

There are several future directions for the study of 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying the structure and function of proteins. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for use in lab experiments.

Synthesis Methods

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 2,6-dimethylmorpholine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then subjected to reduction using sodium borohydride to yield the desired product.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been extensively studied for its various scientific research applications. It has been found to have potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential use in drug delivery systems and as a tool for studying the structure and function of proteins.

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-10-7-16(8-11(2)18-10)9-14(17)12-3-5-13(15)6-4-12/h3-6,10-11,14,17H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPDCVGDHMEFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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